molecular formula C8H6BrClO B1402669 2-(Bromomethyl)-6-chlorobenzaldehyde CAS No. 1379331-79-9

2-(Bromomethyl)-6-chlorobenzaldehyde

Cat. No. B1402669
CAS RN: 1379331-79-9
M. Wt: 233.49 g/mol
InChI Key: NUNAJBBOGNCZCI-UHFFFAOYSA-N
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Description

  • Structural Formula : !2-(Bromomethyl)-6-chlorobenzaldehyde

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • A study by Schāfer, Samdal, and Hedberg (1976) on 2-chlorobenzaldehyde explored its molecular structure using electron diffraction, focusing on the isomeric composition and geometries of cis and trans forms, relevant to understanding the behavior of similar compounds including 2-(Bromomethyl)-6-chlorobenzaldehyde (Schāfer, Samdal, & Hedberg, 1976).

Synthesis Techniques and Market Demands

  • Han Zhi (2002) discussed the synthesis, application, and market trends of 2-Chlorobenzaldehyde and 2,6-Dichlorobenzaldehyde, providing insights into synthetic methods and industrial applications for related compounds like 2-(Bromomethyl)-6-chlorobenzaldehyde (Han Zhi, 2002).

Polymer Synthesis

  • Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to hyperbranched polymers. This showcases the potential for 2-(Bromomethyl)-6-chlorobenzaldehyde in creating complex polymer structures (Uhrich, Hawker, Fréchet, & Turner, 1992).

Infrared Spectral Analysis

  • Parlak and Ramasami (2020) conducted an infrared spectroscopy study on 2-bromo-4-chlorobenzaldehyde, providing insights into molecular interactions and solvent effects. This research is pertinent for understanding the spectral properties of similar compounds like 2-(Bromomethyl)-6-chlorobenzaldehyde (Parlak & Ramasami, 2020).

Synthesis of Heteroditopic Ligands

  • Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) explored the bromo-methylation of salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, for synthesizing piperazine-containing ligands. This methodology could be applicable to 2-(Bromomethyl)-6-chlorobenzaldehyde for similar purposes (Wang et al., 2006).

Reactions with Transition Metal Complexes

  • Blum, Aizenshtat, and Iflah (1976) studied the reaction of chlorobenzaldehydes with IrCl(CO)(PPh3)2, leading to halogen transfer and extrusion. This research might be extended to 2-(Bromomethyl)-6-chlorobenzaldehyde to understand its reactivity with metal complexes (Blum, Aizenshtat, & Iflah, 1976).

Bromination of Dihydropyridines

  • Mirzaei and Zenouz (1997) demonstrated the selective synthesis of 2-monobromomethyl 1,4-dihydropyridines, which could be relevant for the bromination techniques applicable to 2-(Bromomethyl)-6-chlorobenzaldehyde (Mirzaei & Zenouz, 1997).

Applications in Organic and Coordination Chemistry

  • The work by Drewes, Taylor, Ramesar, and Field (1995) on the reactions of α-Bromomethyl-Propenoate Esters, including their interaction with benzaldehyde and salicylaldehyde, sheds light on the potential applications of 2-(Bromomethyl)-6-chlorobenzaldehyde in the field of organic and coordination chemistry (Drewes, Taylor, Ramesar, & Field, 1995).

Educational Application in Organic Chemistry

  • Phonchaiya, Panijpan, Rajviroongit, Wright, and Blanchfield (2009) used 2-chlorobenzaldehyde in a Cannizzaro reaction as part of a green chemistry laboratory exercise, demonstrating its educational utility in organic chemistry which can be relevant for 2-(Bromomethyl)-6-chlorobenzaldehyde (Phonchaiya et al., 2009).

Reaction with Nucleophiles

  • Alker and Swanson (1990) confirmed the structure of a product obtained from a 1,4-dihydropyridine reacting with pyridinium bromide perbromide, which can provide insights into the reactivity of 2-(Bromomethyl)-6-chlorobenzaldehyde with nucleophiles (Alker & Swanson, 1990).

Future Directions

: Source

properties

IUPAC Name

2-(bromomethyl)-6-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNAJBBOGNCZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-chlorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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